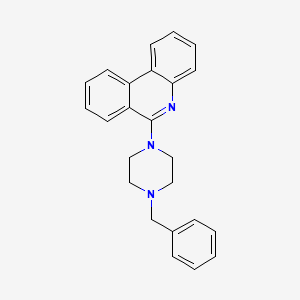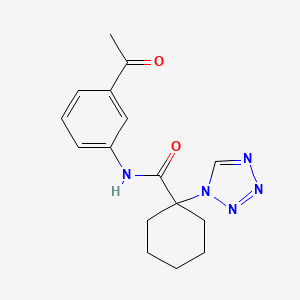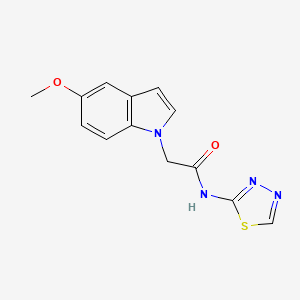
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione, also known as HTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. One of the main targets is the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. It also has the potential to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. One area of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, the development of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione-based nanoparticles for targeted drug delivery is a promising approach for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and 4-hydroxythiophenol in the presence of a catalyst such as piperidine. The resulting product is then subjected to a reaction with 2,4-thiazolidinedione to yield 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
The potential therapeutic effects of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione have been investigated in several scientific studies. One of the main areas of research is its anti-cancer activity. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, which is a process of programmed cell death. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
In addition to its anti-cancer activity, 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has also been investigated for its anti-inflammatory and anti-diabetic properties. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has the potential to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Propriétés
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-12-5-1-10(2-6-12)9-14-15(20)17(16(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-19H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSANHYZXPKCR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B6072806.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)